2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused bicyclic core with a nitrogen-rich heterocyclic system. The structure includes:
- 2-ethyl and 3-methyl substituents on the pyrido[1,2-a]benzimidazole core.
- A 4-carbonitrile group at position 4.
- A piperazine ring at position 1, substituted with a (2E)-3-phenylprop-2-en-1-yl group.
The (2E)-3-phenylprop-2-en-1-yl moiety introduces a conjugated double bond and aromatic phenyl group, which may enhance π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-ethyl-3-methyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5/c1-3-23-21(2)24(20-29)27-30-25-13-7-8-14-26(25)33(27)28(23)32-18-16-31(17-19-32)15-9-12-22-10-5-4-6-11-22/h4-14H,3,15-19H2,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPBGSUNIGYVQK-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359691 | |
| Record name | AC1Q2SWB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5869-89-6 | |
| Record name | AC1Q2SWB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic aldehydes, formic acid, and various catalysts .
Industrial Production Methods
large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride.
Substitution: Can occur at various positions on the benzimidazole or piperazine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Structure
The structure of the compound features a pyrido-benzimidazole core substituted with a piperazine moiety and an ethyl and methyl group, contributing to its biological activity.
Medicinal Chemistry
The compound's structure suggests potential applications in medicinal chemistry, particularly as a therapeutic agent. Its design allows for interaction with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit anticancer properties. For instance, derivatives of benzimidazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
| Study | Target Cancer Type | Mechanism of Action | Result |
|---|---|---|---|
| Liu et al. (2013) | Breast Cancer | Apoptosis Induction | Significant reduction in cell viability |
| Zhang et al. (2014) | Lung Cancer | Cell Cycle Arrest | Inhibition of tumor growth in vivo |
Neuropharmacology
The piperazine component is known for its neuroactive properties. Compounds containing piperazine have been explored for their effects on neurotransmitter systems, potentially leading to treatments for neurological disorders such as depression and anxiety .
Case Study: Antidepressant Effects
A study investigated the effects of similar piperazine derivatives on serotonin receptors, revealing promising results in enhancing serotonin transmission, which is crucial for mood regulation .
| Study | Model | Outcome |
|---|---|---|
| Smith et al. (2020) | Animal Model of Depression | Improved mood-related behaviors |
Antimicrobial Activity
The molecular structure also suggests potential antimicrobial properties. Benzimidazole derivatives have been reported to possess antibacterial and antifungal activities against a range of pathogens .
Case Study: Antibacterial Efficacy
Research has shown that certain benzimidazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary, but it often involves binding to active sites and altering the function of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Piperazine Substituents :
- The target compound’s (2E)-3-phenylprop-2-en-1-yl group distinguishes it from derivatives with benzyl (e.g., ), 4-fluorobenzyl (), or alkyl chains (). The conjugated system in the target compound may improve binding to hydrophobic pockets in enzymes or receptors .
- Derivatives with 4-methoxybenzyl () or 3,4-dimethoxyphenyl () substituents introduce electron-donating groups, enhancing solubility and hydrogen-bonding capacity.
Core Substituents (Positions 2 and 3): Ethyl/methyl (target) vs. Butyl () and octyl chains increase lipophilicity, favoring membrane penetration but risking off-target toxicity .
Bioactivity Implications :
Biological Activity
The compound 2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile is a novel synthetic molecule with potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The molecular structure of the compound features a pyrido[1,2-a]benzimidazole core substituted with a piperazine moiety and an ethyl and methyl group. This unique structure is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrido[1,2-a]benzimidazole compounds exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains using the agar well diffusion method. The results indicated potent inhibitory activity against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus epidermidis and Pseudomonas aeruginosa .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus epidermidis | 15 |
| Bacillus subtilis | 12 |
| Pseudomonas aeruginosa | 10 |
| Xanthomonas campestris | 8 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. A study focusing on its analogs revealed that they exhibit antiproliferative effects on various cancer cell lines. The mechanism involves the inhibition of specific kinases associated with tumor growth. For example, compounds similar to the one showed IC50 values in the low micromolar range against EGFR and HER2 positive cancer cell lines .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory assays. It was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The results indicated that certain derivatives possess higher COX-2 selectivity compared to standard anti-inflammatory drugs like diclofenac .
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
- Antimicrobial Efficacy : A study on a series of pyrido[1,2-a]benzimidazole derivatives found that modifications at the piperazine ring significantly enhanced antibacterial activity .
- Anticancer Mechanisms : Research on related compounds indicated that they could induce apoptosis in cancer cells through mitochondrial pathways, emphasizing their potential as chemotherapeutic agents .
- Inflammation Models : In vivo models demonstrated that compounds with similar structures could reduce edema in paw inflammation models, supporting their use in treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrido[1,2-a]benzimidazole core via multicomponent reactions (e.g., using 2-aminobenzimidazole derivatives and aldehydes) .
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., using dichloromethane or DMF as solvents) .
- Step 3: Functionalization with the (2E)-3-phenylprop-2-en-1-yl group via Heck coupling or Wittig reactions, requiring palladium catalysts and controlled temperatures (60–80°C) .
Critical Parameters:
- Use anhydrous solvents and nitrogen atmospheres to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC, with purification by flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .
Q. How can spectroscopic techniques validate the compound’s structural integrity?
Methodological Answer:
- NMR Analysis:
- 1H NMR: Identify aromatic protons (δ 7.0–8.5 ppm), piperazine CH2 groups (δ 2.5–3.5 ppm), and vinyl protons (δ 6.0–7.0 ppm, coupling constant J = 16 Hz for E-configuration) .
- 13C NMR: Confirm nitrile carbon (δ ~115 ppm) and benzimidazole/pyrido carbons (δ 120–160 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C29H28N6).
- IR Spectroscopy: Detect nitrile stretch (~2230 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing:
- pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; analyze degradation via HPLC .
- Thermal Stability: Heat samples to 40–80°C for 48 hours; monitor decomposition by TLC or mass loss .
- Key Observations:
- Piperazine-linked compounds often degrade in acidic conditions due to protonation of the nitrogen atoms .
- The (2E)-3-phenylprop-2-en-1-yl group may isomerize under UV light, requiring dark storage .
Advanced Research Questions
Q. How to design in vivo studies to evaluate therapeutic potential while addressing pharmacokinetic limitations?
Methodological Answer:
- ADME Profiling:
- Solubility: Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Plasma Stability: Incubate with rat plasma (37°C, 1 hour); quantify parent compound via LC-MS .
- In Vivo Models:
- Administer via oral gavage or IV (dose: 10–50 mg/kg) in rodent models.
- Collect plasma at intervals (0–24 hours) to calculate AUC and half-life using non-compartmental analysis .
Q. How to resolve contradictions in biological activity data across assays?
Methodological Answer:
- Troubleshooting Steps:
- Verify compound purity (>95% by HPLC) and stereochemical integrity (e.g., E/Z isomerization) .
- Replicate assays with standardized protocols (e.g., cell passage number, serum batch) .
- Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
- Case Study: Discrepancies in IC50 values may arise from off-target interactions with piperazine-binding proteins (e.g., sigma receptors) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazine and benzimidazole moieties?
Methodological Answer:
- SAR Design:
- Piperazine Modifications: Replace with morpholine or thiomorpholine to assess nitrogen electronegativity effects .
- Benzimidazole Substitutions: Introduce electron-withdrawing groups (e.g., -NO2) at position 2 to enhance π-stacking with DNA .
- Data Analysis:
- Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies to target proteins .
Q. How to employ computational methods for target identification and binding mode prediction?
Methodological Answer:
- Virtual Screening:
- Perform pharmacophore modeling (e.g., Schrödinger Phase) based on the compound’s aromatic and hydrogen-bonding features.
- Dock into kinase or GPCR libraries (e.g., PDB: 4ZUD for PI3K) to prioritize targets .
- MD Simulations:
- Simulate ligand-receptor complexes (GROMACS) for 100 ns to assess stability of the piperazine-ATP binding pocket interaction .
Q. What analytical approaches are suitable for detecting and quantifying metabolites in preclinical studies?
Methodological Answer:
- Metabolite Identification:
- Use HPLC-QTOF-MS/MS in positive ion mode to fragment ions (m/z 400–600).
- Compare with synthetic standards for oxidative metabolites (e.g., N-oxide derivatives) .
- Quantitation:
- Develop a validated LC-MS/MS method with deuterated internal standards (e.g., d4-2-ethyl group) .
Q. How to validate assay reproducibility across laboratories for multi-institutional collaborations?
Methodological Answer:
- Protocol Harmonization:
- Distribute aliquots of a reference compound batch (e.g., >98% purity) to all labs.
- Standardize cell lines (e.g., ATCC-certified HEK293) and assay buffers (e.g., 10 mM HEPES, pH 7.4) .
- Statistical Analysis:
- Apply Bland-Altman plots to assess inter-lab variability in IC50 measurements .
Q. How to integrate multi-omics data to elucidate the compound’s mechanism of action?
Methodological Answer:
- Transcriptomics: Perform RNA-seq on treated vs. untreated cells (e.g., 1 µM, 24 hours); analyze differential expression via DESeq2 .
- Proteomics: Use TMT labeling and LC-MS/MS to quantify changes in kinase phosphorylation .
- Pathway Enrichment: Merge datasets in Ingenuity Pathway Analysis (IPA) to identify upregulated nodes (e.g., apoptosis pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
